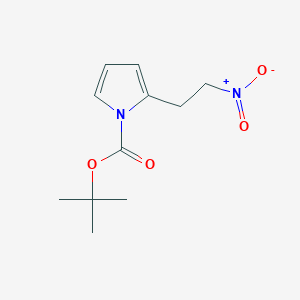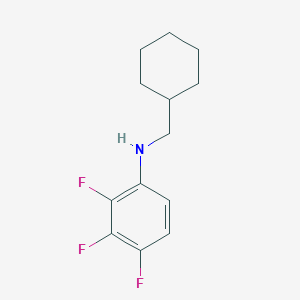
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a trifluoroaniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline: shares similarities with other trifluoroaniline derivatives and cyclohexylmethyl-substituted compounds.
N-(Cyclohexylmethyl)aniline: Lacks the trifluoro substitution, resulting in different chemical properties and reactivity.
2,3,4-Trifluoroaniline: Lacks the cyclohexylmethyl group, affecting its overall stability and interactions.
Uniqueness
This compound is unique due to the combination of the trifluoroaniline core and the cyclohexylmethyl group. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications.
Propriétés
Numéro CAS |
919800-21-8 |
|---|---|
Formule moléculaire |
C13H16F3N |
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C13H16F3N/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |
Clé InChI |
AQUGKONCMGIOML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


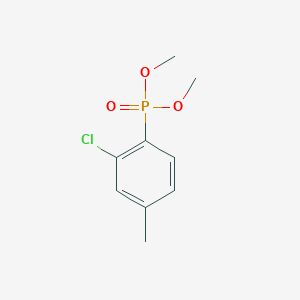
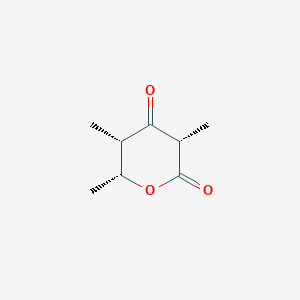
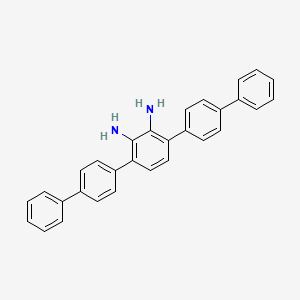

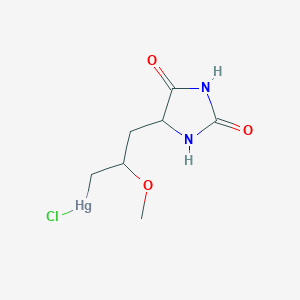

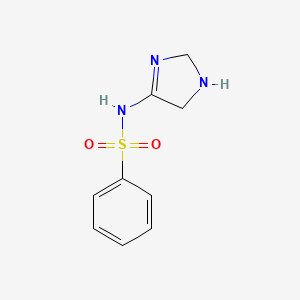
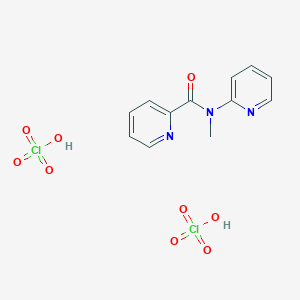
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
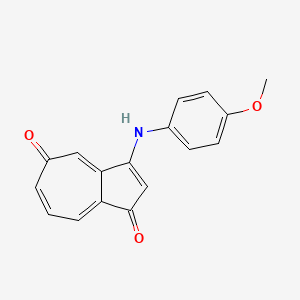
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
